Fmoc-His(Fmoc)-OH
Overview
Description
Fmoc-His(Fmoc)-OH: , also known as 9-fluorenylmethyloxycarbonyl-L-histidine, is a derivative of the amino acid histidine. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The Fmoc group is a temporary protecting group that can be removed under mild basic conditions, making it ideal for solid-phase peptide synthesis.
Mechanism of Action
Target of Action
Fmoc-His(Fmoc)-OH is primarily used in the field of peptide synthesis . The compound’s primary targets are the amino acids that make up the peptide chain . The Fmoc group acts as a protective group for the amino acids during the synthesis process .
Mode of Action
The Fmoc group in this compound plays a crucial role in peptide synthesis. It serves as a protective group for the amino acids, preventing unwanted reactions during the synthesis process . The Fmoc group is removed under basic conditions, allowing the amino acids to react and form peptide bonds . The intrinsic hydrophobicity and aromaticity of Fmoc promote the association of building blocks .
Biochemical Pathways
This compound is involved in the biochemical pathway of peptide synthesis . The compound contributes to the self-assembly features of amino acids and short peptides, which is crucial for the fabrication of functional materials . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks .
Pharmacokinetics
The properties of the fmoc group, such as its hydrophobicity and aromaticity, could potentially influence the bioavailability of peptides synthesized using this compound .
Result of Action
The result of this compound’s action is the successful synthesis of peptide chains . The Fmoc group protects the amino acids during synthesis, and its removal allows for the formation of peptide bonds . This leads to the creation of peptides with specific sequences, which can be used in various applications, from research to drug development .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process . Factors such as the pH, temperature, and the presence of other reagents can affect the efficiency of Fmoc removal and peptide bond formation . Additionally, the hydrophobic and aromatic nature of the Fmoc group can influence its interaction with other molecules in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-His(Fmoc)-OH typically involves the protection of the amino group of histidine with the Fmoc group. This is achieved by reacting histidine with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dimethylformamide or dichloromethane. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification of the compound.
Chemical Reactions Analysis
Types of Reactions: Fmoc-His(Fmoc)-OH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions using reagents like piperidine or 4-methylpiperidine.
Coupling Reactions: The compound can participate in peptide bond formation through reactions with activated carboxyl groups of other amino acids.
Substitution Reactions: The imidazole ring of histidine can undergo substitution reactions with electrophiles.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide.
Coupling: Carbodiimides like dicyclohexylcarbodiimide (DCC) or uronium salts like HBTU in the presence of a base.
Substitution: Electrophiles like alkyl halides or acyl chlorides.
Major Products:
Deprotection: Free histidine.
Coupling: Peptides with histidine residues.
Substitution: Modified histidine derivatives.
Scientific Research Applications
Chemistry: Fmoc-His(Fmoc)-OH is widely used in the synthesis of peptides and proteins. It serves as a building block in the construction of complex peptide sequences.
Biology: In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Medicine: Peptides containing histidine residues are explored for their therapeutic potential, including as antimicrobial agents and enzyme inhibitors.
Industry: In the pharmaceutical industry, this compound is used in the development of peptide-based drugs and diagnostic tools.
Comparison with Similar Compounds
Fmoc-Lys(Fmoc)-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Arg(Fmoc)-OH: Fmoc-protected arginine used for similar purposes.
Fmoc-Trp(Fmoc)-OH: Fmoc-protected tryptophan used in peptide synthesis.
Uniqueness: Fmoc-His(Fmoc)-OH is unique due to the presence of the imidazole ring in histidine, which can participate in various chemical reactions and interactions. This makes it particularly useful in the synthesis of peptides that require histidine residues for their biological activity or structural properties.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-(9H-fluoren-9-ylmethoxycarbonyl)imidazol-4-yl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H29N3O6/c40-34(41)33(38-35(42)44-19-31-27-13-5-1-9-23(27)24-10-2-6-14-28(24)31)17-22-18-39(21-37-22)36(43)45-20-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-16,18,21,31-33H,17,19-20H2,(H,38,42)(H,40,41)/t33-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBXFPFCUZKREB-XIFFEERXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN(C=N4)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CN(C=N4)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H29N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662435 | |
Record name | N,1-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-histidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98929-98-7 | |
Record name | N,1-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-histidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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